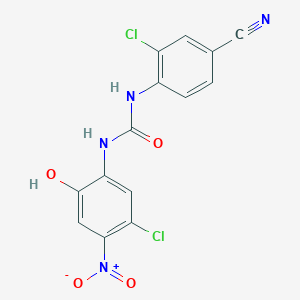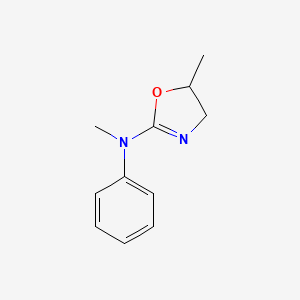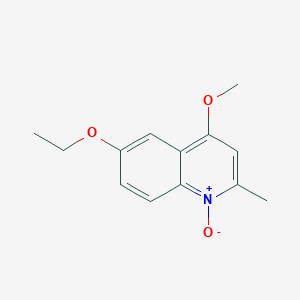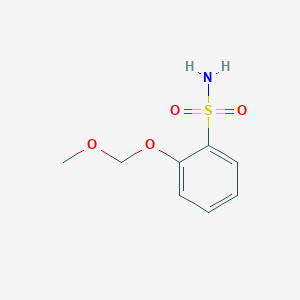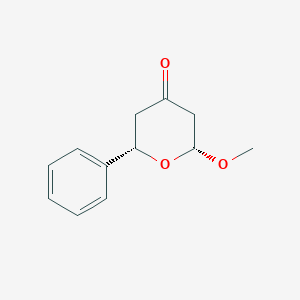![molecular formula C16H18OSe2 B14426258 1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) CAS No. 82745-56-0](/img/structure/B14426258.png)
1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is an organic compound characterized by the presence of selenium atoms linked through methylene bridges to a benzene ring substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) typically involves the reaction of 3-methylbenzyl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired compound through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins, which play a crucial role in various biochemical pathways, including antioxidant defense and redox regulation. The compound’s effects are mediated through the formation of reactive selenium species that can modulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl Ether: Similar structure but lacks selenium atoms.
Benzyl Selenide: Contains selenium but has a different substitution pattern.
1,1’-[Oxybis(methylene)]bis(3-methylbenzene): Similar structure but lacks selenium atoms.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]bis(3-methylbenzene) is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Propiedades
Número CAS |
82745-56-0 |
|---|---|
Fórmula molecular |
C16H18OSe2 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
1-methyl-3-[(3-methylphenyl)selanylmethoxymethylselanyl]benzene |
InChI |
InChI=1S/C16H18OSe2/c1-13-5-3-7-15(9-13)18-11-17-12-19-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
GICDGMRPVJMXDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[Se]COC[Se]C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
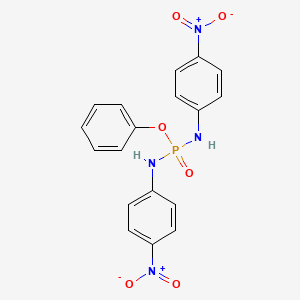
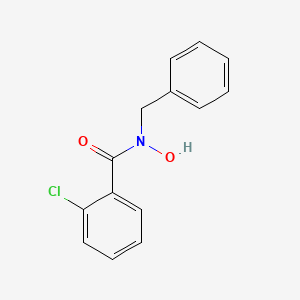

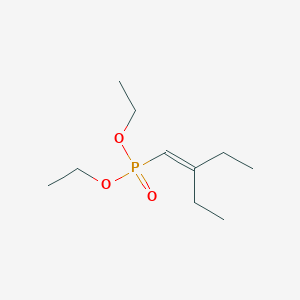

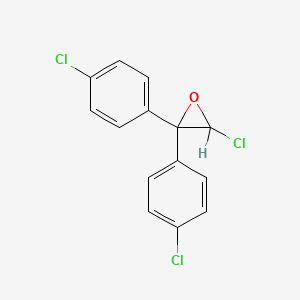
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
